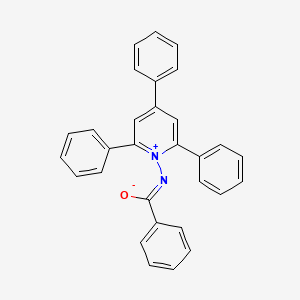
1-(Benzoylazanidyl)-2,4,6-triphenylpyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzoylazanidyl)-2,4,6-triphenylpyridin-1-ium is a complex organic compound characterized by its unique structure, which includes a benzoyl group attached to a pyridinium core with three phenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzoylazanidyl)-2,4,6-triphenylpyridin-1-ium typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with an appropriate amine to form the benzoylazanidyl intermediate. This intermediate is then reacted with 2,4,6-triphenylpyridine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as toluene or acetonitrile and catalysts like palladium(II) acetate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions: 1-(Benzoylazanidyl)-2,4,6-triphenylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
科学的研究の応用
1-(Benzoylazanidyl)-2,4,6-triphenylpyridin-1-ium has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials
作用機序
The mechanism by which 1-(Benzoylazanidyl)-2,4,6-triphenylpyridin-1-ium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the pyridinium core can interact with cellular membranes, affecting cell signaling pathways .
類似化合物との比較
Benzoyl chloride: Shares the benzoyl functional group but lacks the pyridinium core.
2,4,6-triphenylpyridine: Similar pyridine core but without the benzoylazanidyl group.
Uniqueness: 1-(Benzoylazanidyl)-2,4,6-triphenylpyridin-1-ium is unique due to its combination of a benzoyl group with a highly substituted pyridinium core, providing distinct chemical and biological properties not found in simpler analogs .
特性
IUPAC Name |
(Z)-N-(2,4,6-triphenylpyridin-1-ium-1-yl)benzenecarboximidate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N2O/c33-30(26-19-11-4-12-20-26)31-32-28(24-15-7-2-8-16-24)21-27(23-13-5-1-6-14-23)22-29(32)25-17-9-3-10-18-25/h1-22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDQETUYEVZEIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)N=C(C4=CC=CC=C4)[O-])C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)/N=C(/C4=CC=CC=C4)\[O-])C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
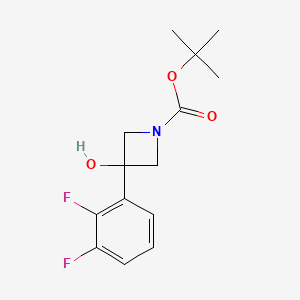
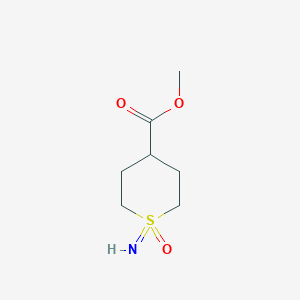
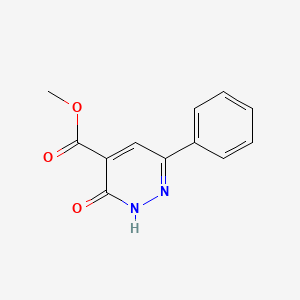
![3-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-1-(4-nitrophenyl)thiourea](/img/structure/B2537368.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2537370.png)
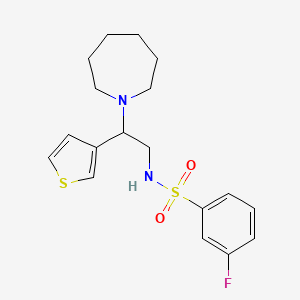
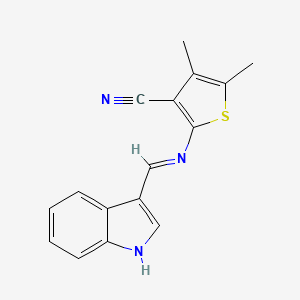
![9-(2,5-dimethoxyphenyl)-2-(3-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2537374.png)
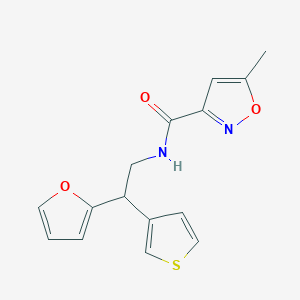
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2537378.png)
![3-(1-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide](/img/structure/B2537379.png)
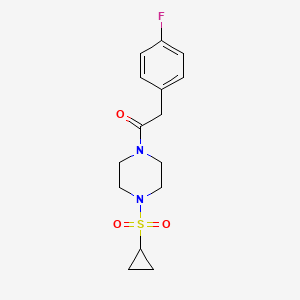
![2-Methoxyethyl 2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2537383.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide](/img/structure/B2537386.png)
